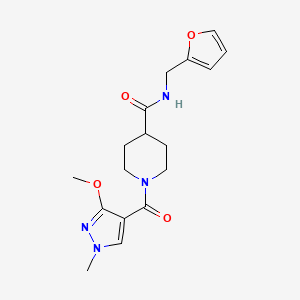

N-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-20-11-14(16(19-20)24-2)17(23)21-7-5-12(6-8-21)15(22)18-10-13-4-3-9-25-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZSTRVFLJGMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, synthesis, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 346.4 g/mol. It features a complex structure that includes a furan ring, a pyrazole moiety, and a piperidine backbone, which contribute to its biological activity.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1226427-62-8 |

| Molecular Formula | C17H22N4O4 |

| Molecular Weight | 346.4 g/mol |

Synthesis

The synthesis of this compound typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde, often facilitated by bases like sodium hydride in solvents such as tetrahydrofuran (THF). Microwave-assisted synthesis has also been explored to enhance yields and reaction efficiency .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against cancer cells expressing the epidermal growth factor receptor (EGFR). This suggests potential applications in targeting specific cancer types .

Antimicrobial Activity

The compound has shown promising results as an antibacterial and antifungal agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus niger. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound exhibits anti-inflammatory effects. It has been tested in animal models for its ability to reduce inflammation markers such as TNF-α and IL-6. A notable study reported an inhibition rate of up to 85% for TNF-α at certain concentrations .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation in EGFR-positive cells. The IC50 values were comparable to established EGFR inhibitors, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, this compound demonstrated superior activity against multi-drug resistant bacterial strains, suggesting its utility in treating infections caused by resistant pathogens .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including N-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide, exhibit significant anticancer properties. Pyrazole-based compounds have been identified as potent kinase inhibitors, which are crucial in treating various cancers such as lymphoma, breast cancer, and melanoma .

Case Study:

A study evaluated several pyrazole derivatives as kinase inhibitors and found that modifications to the pyrazole structure could enhance potency and selectivity against specific kinases . The compound may serve as a scaffold for developing new anticancer agents targeting these pathways.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Its structural components allow for interaction with microbial enzymes or receptors, potentially disrupting their function .

Research Findings:

Studies have demonstrated that similar pyrazole derivatives possess antifungal and antibacterial activities, suggesting that this compound could be explored further in the development of new antimicrobial therapies .

Potential Industrial Applications

Beyond its biological applications, this compound may also find utility in various industrial sectors:

Material Science

The unique properties of this compound make it suitable for developing advanced materials such as polymers and coatings. Its ability to form stable bonds can be leveraged to create materials with desirable mechanical and thermal properties.

Drug Development

Given its potential as a bioactive molecule, this compound is being investigated for its application in drug development targeting specific enzymes or receptors involved in diseases beyond cancer, including inflammatory and neurodegenerative disorders .

Comparative Analysis of Related Compounds

To better understand the unique aspects of this compound, a comparative analysis with related compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-amino-N-(furan-2-ylmethyl)-1-methylpyrazole | Contains an amino group | Exhibits different biological activity due to amino substitution |

| N-(5-nitrofuran-2-ylmethyl)-pyrazole derivatives | Incorporates nitro groups | Enhanced reactivity and potential for different pharmacological profiles |

| N-(furan-3-carbaldehyde)-pyrazole derivatives | Features an aldehyde | Alters solubility and reactivity significantly |

This table highlights how variations in functional groups can influence the biological activity and application potential of pyrazole derivatives.

Q & A

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide?

Methodological Answer: The synthesis of structurally analogous compounds (e.g., pyrazole-piperidine carboxamides) typically involves multi-step protocols:

- Step 1 : Cyclocondensation of precursors (e.g., ethyl acetoacetate with DMF-DMA) to form the pyrazole core .

- Step 2 : Coupling of the pyrazole carbonyl group to a piperidine moiety via amidation or acyl chloride intermediates .

- Step 3 : Functionalization of the furan-2-ylmethyl group using nucleophilic substitution or reductive amination .

- Characterization : Validate purity via HPLC (≥98%) and confirm structure using and . For example, piperidine protons typically appear at δ 1.68–1.73 ppm (m, 4H) and carbonyl carbons at ~170 ppm .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR : Assign peaks using - COSY and HSQC to resolve overlapping signals (e.g., piperidine and furan protons) .

- HPLC : Ensure ≥98% purity with a C18 column and acetonitrile/water gradient .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural validation?

Methodological Answer: Conflicting spectral data (e.g., unexpected coupling constants or shifts) may arise from conformational flexibility or impurities. Strategies include:

- Repeat Synthesis : Verify reproducibility under inert conditions (e.g., argon) to exclude oxidation artifacts .

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as demonstrated for similar piperidine-carboxamides .

Q. What methodological approaches address poor solubility in biological assays?

Methodological Answer: Poor aqueous solubility is common in lipophilic carboxamides. Mitigation strategies:

Q. How to optimize bioactivity through substituent modifications?

Methodological Answer: Structure-activity relationship (SAR) studies are critical:

- Substituent Screening : Replace the 3-methoxy group with electron-withdrawing groups (e.g., CF) to modulate receptor binding .

- Piperidine Modifications : Introduce sp-hybridized substituents (e.g., fluoro or hydroxy groups) to enhance metabolic stability .

- In Silico Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinase domains) .

Q. How to design stability studies for long-term storage?

Methodological Answer: Assess degradation under stress conditions:

Q. Data Analysis & Experimental Design

Q. How to statistically validate biological assay results for this compound?

Methodological Answer:

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals .

- Replicate Design : Perform triplicate experiments with independent synthetic batches to exclude batch-specific variability .

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .

Q. What computational tools are recommended for modeling interactions with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.